molecular formula C17H17N7O B2560893 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole CAS No. 2415509-52-1

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole

Número de catálogo: B2560893
Número CAS: 2415509-52-1
Peso molecular: 335.371
Clave InChI: NQFNQFLETMQEMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that combines several pharmacologically active moieties The structure includes a triazolo-pyrazine core, a piperazine ring, and a benzoxazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a hydrazine derivative with an ortho ester to form the triazolo-pyrazine core . This intermediate is then reacted with a piperazine derivative under appropriate conditions to introduce the piperazine ring . Finally, the benzoxazole moiety is introduced through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with molecular targets such as kinases and receptors. The triazolo-pyrazine core is known to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole is unique due to its combination of three pharmacologically active moieties, which provides a multifaceted approach to targeting various biological pathways. This makes it a promising candidate for the development of new therapeutic agents with enhanced efficacy and reduced side effects .

Actividad Biológica

The compound 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole is a novel derivative that belongs to the class of triazolo[4,3-a]pyrazines. This class has garnered significant interest due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.32 g/mol

The structural components include:

  • A benzoxazole moiety which contributes to its biological activity.
  • A triazolo[4,3-a]pyrazine unit that enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit promising anticancer properties. For instance:

  • IC50 Values : The compound exhibited significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values reported at 0.83 μM, 0.15 μM, and 2.85 μM respectively . This suggests a potent inhibition of tumor growth.

Antibacterial Activity

The antibacterial potential of the compound was assessed against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies indicated moderate to good antibacterial activity. For example, certain derivatives showed MIC values comparable to standard antibiotics like ampicillin . This highlights the potential for developing new antibacterial agents from this scaffold.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Kinases : The compound's structure allows it to act as a c-Met kinase inhibitor, which is crucial in cancer proliferation pathways.
  • Cell Cycle Disruption : Studies involving cell cycle assays indicated that treatment with the compound leads to significant alterations in cell cycle progression, promoting apoptosis in cancer cells .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of various triazolo[4,3-a]pyrazine derivatives on tumor cell lines. Among them, the compound demonstrated superior activity compared to others in the series, indicating its potential as a lead compound for further development .

Study 2: Antibacterial Evaluation

Another investigation focused on synthesizing new derivatives based on this scaffold and testing their antibacterial properties. The results showed that compounds with longer alkyl chains exhibited enhanced activity against bacterial strains . This finding supports the hypothesis that structural modifications can significantly impact biological efficacy.

Propiedades

IUPAC Name

2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-12-20-21-16-15(18-6-7-24(12)16)22-8-10-23(11-9-22)17-19-13-4-2-3-5-14(13)25-17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFNQFLETMQEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.